molecular formula C8H12N2 B067916 N,2,3-trimethylpyridin-4-amine CAS No. 193690-67-4

N,2,3-trimethylpyridin-4-amine

Cat. No.: B067916
CAS No.: 193690-67-4
M. Wt: 136.19 g/mol
InChI Key: ZKCRUGIHJWIOON-UHFFFAOYSA-N
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Description

N,2,3-Trimethylpyridin-4-amine is a pyridine derivative with methyl substituents at the 2- and 3-positions of the aromatic ring and an N-methyl group on the amine at position 3.

Key structural features include:

  • Pyridine core: A six-membered aromatic ring with nitrogen at position 1.
  • Substituents: Methyl groups at positions 2, 3, and the 4-amine.

Properties

CAS No.

193690-67-4

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

N,2,3-trimethylpyridin-4-amine

InChI

InChI=1S/C8H12N2/c1-6-7(2)10-5-4-8(6)9-3/h4-5H,1-3H3,(H,9,10)

InChI Key

ZKCRUGIHJWIOON-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1C)NC

Canonical SMILES

CC1=C(C=CN=C1C)NC

Synonyms

4-Pyridinamine,N,2,3-trimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyridine-Based Analogues

4-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine (CAS 1528845-73-9)
  • Structure : Pyridine with a methyl group at position 4 and an amine at position 3, substituted with a thiadiazole-methyl group.
  • Key differences :
    • Substituent positions: Methyl at pyridine-4 vs. pyridine-2,3 in the target compound.
    • Functional group: Thiadiazole moiety introduces sulfur, altering solubility and reactivity.
  • Physical properties :

    Property Value Source
    Molecular formula C₉H₁₀N₄S
    CAS number 1528845-73-9
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Pyrazole core with a pyridin-3-yl group and a cyclopropylamine substituent.
  • Key differences: Core heterocycle: Pyrazole vs. pyridine.
  • Synthesis : Copper-catalyzed coupling with cesium carbonate as a base .
  • Physical properties :

    Property Value Source
    Melting point 104.0–107.0°C
    HRMS (ESI) m/z 215 ([M+H]⁺)

Pyrimidine and Fused Heterocycle Analogues

N-(2,3-Dimethylphenyl)-1-methyl-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structure : Pyrazolo[3,4-d]pyrimidine core with a 2,3-dimethylphenyl group.
  • Key differences :
    • Core heterocycle: Pyrazolo-pyrimidine vs. pyridine.
    • Substitutents: Dimethylphenyl group may enhance lipophilicity.
  • Synthesis: Not detailed in evidence but likely involves condensation reactions .
N-((3R,6S)-6-Methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine
  • Structure : Pyrrolo[2,3-d]pyrimidine core with a methylpiperidine substituent.
  • Key differences: Core heterocycle: Pyrrolo-pyrimidine vs. pyridine.
  • Physical properties :

    Property Value Source
    Molecular formula C₁₂H₁₉N₅
    Molecular weight 233.31 g/mol

Tetrahydro-2H-Pyran Derivatives

N-[(1R,3S)-3-Isopropyl-3-(4-phenylpiperidin-1-ylcarbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
  • Structure : Tetrahydro-2H-pyran core with a cyclopentyl-piperidine carbonyl group.
  • Key differences :
    • Core heterocycle: Tetrahydro-2H-pyran vs. pyridine.
    • Substituents: Bulky isopropyl and phenyl groups influence steric and electronic profiles.
  • Synthesis : Hydrogenation of dihydropyridine intermediates (e.g., Example 14 in ) .
  • Physical properties :

    Property Value Source
    Molecular formula C₂₅H₃₈N₂O₂
    Mass (HRMS) 399.2 ([M+H]⁺)

Key Insights from Evidence

  • Synthetic strategies : Copper catalysis and cesium carbonate-mediated reactions are common for amine functionalization (e.g., ) .
  • Substituent effects : Methyl groups enhance lipophilicity, while bulkier groups (e.g., cyclopropyl, thiadiazole) modulate solubility and target binding .

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